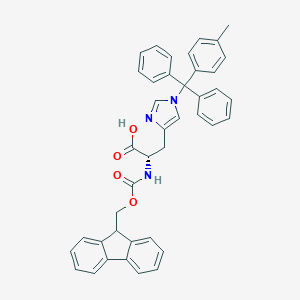

Fmoc-组氨酸(Mtt)-OH

描述

Fmoc-His(Mtt)-OH is a compound used in peptide synthesis . It has a molecular weight of 633.73 g/mol . The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA .

Synthesis Analysis

Fmoc-His(Mtt)-OH is best coupled with DEPBT to minimize racemization . The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA . A Chinese paper also mentions a synthesis method involving dichlorodimethylsilane under alkaline conditions .Molecular Structure Analysis

The molecular formula of Fmoc-His(Mtt)-OH is C41H35N3O4 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis

Fmoc-His(Mtt)-OH is used as a substrate to investigate its couplings to peptide molecules . Side reactions induced by these side-chain unprotected amino acids have been elucidated, and solutions addressing these side reactions are developed .Physical And Chemical Properties Analysis

Fmoc-His(Mtt)-OH appears as a white to slight yellow to beige powder . It has a molecular weight of 633.73 g/mol . The storage temperature is between 15-25°C .科学研究应用

固相肽合成 (SPPS) 效率:一种类似的化合物 Fmoc-Dab(Mtt)-OH 在 SPPS 期间表现出较差的偶联效率。它在各种条件下会快速发生内酰胺化,表明在某些情况下需要替代的正交保护结构单元,以避免昂贵和繁琐的程序 (Pak-Lun Lam 等人,2022).

在肽合成中的应用:在肽合成中,使用 4-甲氧基三苯甲基 (Mmt) 和 4-甲基三苯甲基 (Mtt) 基团(如在 Fmoc-His(Mtt)-OH 中)对组氨酸进行 N1m 保护是有效的。这些基团可以在温和的条件下定量去除,证明它们适用于肽合成 (K. Barlos 等人,1991).

肽交联剂的制备:Fmoc-His(Mtt)-OH 已用于制备肽交联剂。例如,使用 Fmoc 化学在固相上合成了一个 MMP-13 可降解肽,证明了 Fmoc-Lys (Mtt)-OH 在合成具有反应性基团的肽以用于组织工程应用中的效用 (薛忠和与 E. Jabbari,2006).

侧链到侧链环肽的合成:Fmoc-Lys(Mtt)-OH 用于合成环状胆囊收缩素类似物和适合固相合成抗原肽或模板组装合成蛋白的寡赖氨酸核心 (A. Aletras 等人,2009).

配体靶向荧光标记螯合肽偶联物:Fmoc-His(Mtt)-OH 在组装靶向配体、肽间隔物、荧光标签和用于连接细胞毒性分子或放射性示踪剂的螯合核心方面发挥着关键作用。这种方法适用于对温和和强酸性条件都敏感的固相树脂 (Sagnik Sengupta 等人,2018).

反应性肽交联剂的合成:珠子上 -Mtt 和 -Fmoc 基团的选择性脱保护使氨基与丙烯酸的偶联反应成为可能,说明了 Fmoc-Lys(Mtt)-OH 在合成功能性仿生支架中的重要性 (薛忠和与 E. Jabbari,2006).

抗菌特性:在涉及合成三肽 Gly-His-Lys 的研究中,使用了 Fmoc-His(Mtt)-OH,合成的三肽对细菌、酵母和真菌表现出抗菌活性 (M. Liakopoulou-Kyriakides 等人,1997).

作用机制

Target of Action

Fmoc-His(Mtt)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

Fmoc-His(Mtt)-OH operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . In this process, the C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The Fmoc group serves as a temporary protecting group for the α-amino group during the initial resin loading, which is then removed to allow for the coupling of the next amino acid .

Biochemical Pathways

The biochemical pathways involved in the action of Fmoc-His(Mtt)-OH are primarily related to peptide synthesis. The compound participates in the formation of peptide bonds, which are crucial for the construction of peptide chains . The Fmoc group of the compound promotes the association of building blocks due to its inherent hydrophobicity and aromaticity .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the concentration of the compound, reaction conditions, and the presence of other reagents .

Result of Action

The result of the action of Fmoc-His(Mtt)-OH is the successful synthesis of peptide chains. The compound enables the formation of peptide bonds, leading to the creation of peptides with specific amino acid sequences .

Action Environment

The action of Fmoc-His(Mtt)-OH can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the temperature and solvent used can also impact the overall efficiency of the peptide synthesis process .

安全和危害

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCIIYDYLYWEU-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568888 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Mtt)-OH | |

CAS RN |

133367-34-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

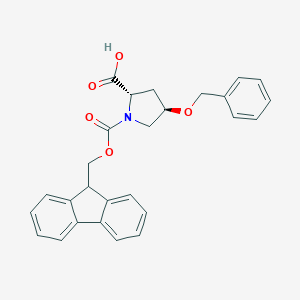

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

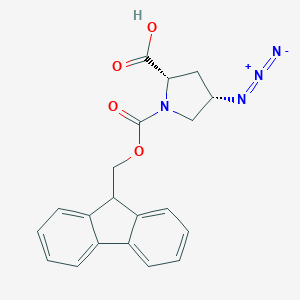

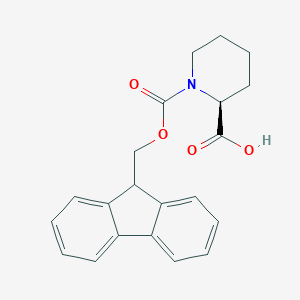

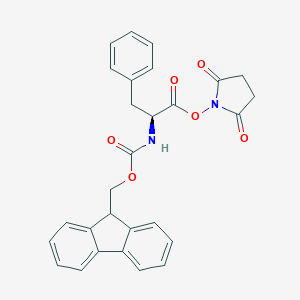

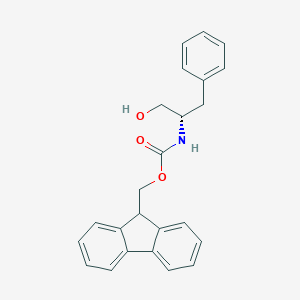

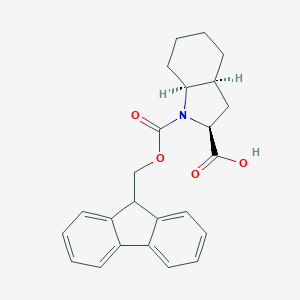

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the Mtt protecting group in Fmoc-His(Mtt)-OH for peptide synthesis?

A1: The Mtt (4-methyltrityl) group in Fmoc-His(Mtt)-OH serves as a temporary protecting group for the imidazole side chain of histidine during peptide synthesis []. This group is highly sensitive to acidic conditions, allowing for its selective removal during synthesis without affecting other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) []. This selective deprotection is crucial for introducing modifications or forming specific disulfide bonds in complex peptide sequences.

Q2: How does the synthesis of Fmoc-His(Mtt)-OH differ from other similar protected histidine derivatives?

A2: The synthesis of Fmoc-His(Mtt)-OH utilizes dichlorodimethylsilane as a dual protecting reagent []. Under basic conditions, this reagent introduces both the Mtt group on the imidazole ring and the Fmoc group on the α-amino group of histidine simultaneously. This one-pot approach can potentially simplify the synthesis compared to methods requiring separate protection steps.

Q3: Are there any spectroscopic data available to confirm the structure of Fmoc-His(Mtt)-OH?

A3: Yes, the structure of Fmoc-His(Mtt)-OH has been confirmed using ¹H NMR and mass spectrometry (MS) []. These spectroscopic techniques provide information about the arrangement of atoms and the molecular weight of the compound, respectively, offering strong evidence for its successful synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。